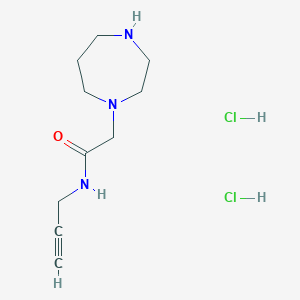

2-(1,4-diazepan-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride

Descripción

Propiedades

IUPAC Name |

2-(1,4-diazepan-1-yl)-N-prop-2-ynylacetamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O.2ClH/c1-2-4-12-10(14)9-13-7-3-5-11-6-8-13;;/h1,11H,3-9H2,(H,12,14);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXLIKMLXYQXPGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCNC(=O)CN1CCCNCC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

2-(1,4-diazepan-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride is a synthetic compound notable for its structural features, including a diazepane ring and a propargyl substituent. This compound has garnered interest in biological research due to its potential interactions with various biological macromolecules, although detailed studies on its specific biological activities remain limited.

- Molecular Formula : C10H19Cl2N3O

- Molecular Weight : 268.18 g/mol

- Structural Features : The compound contains a seven-membered heterocyclic structure (diazepane) and an acetamide group, contributing to its unique biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

- Antidiabetic Effects : Compounds structurally related to diazepanes have been studied for their potential as antidiabetic agents through enzyme inhibition assays.

- Neuropharmacological Effects : Some derivatives of diazepanes are known to affect neurotransmitter systems, possibly providing therapeutic effects in psychiatric disorders.

The specific mechanism of action for this compound is not well established. However, preliminary studies suggest potential interactions with:

- Enzymatic Pathways : Similar compounds have been shown to inhibit enzymes such as alpha-glucosidase and alpha-amylase, which are critical in glucose metabolism.

Study on Enzyme Inhibition

A study investigating the enzyme inhibition properties of related compounds demonstrated that certain diazepane derivatives could inhibit alpha-glucosidase and alpha-amylase effectively. For instance:

- Inhibition Concentrations :

- IC50 values for related compounds ranged from 5.17 µM to 18.82 µM against alpha-glucosidase and alpha-amylase respectively.

Interaction Studies

Interaction studies using molecular docking have indicated that the binding affinity of diazepane derivatives to target enzymes is significant, with binding energies typically around -7.02 kcal/mol for alpha-glucosidase . These findings suggest a promising avenue for further exploration of the pharmacological potential of this compound.

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-(1,4-diazepan-1-yl)acetamide dihydrochloride | Contains a diazepane ring and an acetamide group | Focused on proteomics applications |

| 2-(1,4-diazepan-1-yl)-N-methylacetamide dihydrochloride | Similar core structure but with a methyl group | Potentially different biological activity |

| N-(prop-2-en-1-yl)acetamide | Lacks the diazepane structure | Different reactivity profile due to unsaturation |

Comparación Con Compuestos Similares

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Synthetic Challenges : The propargyl group in the target compound may complicate synthesis due to steric hindrance, though supplier availability suggests established protocols . In contrast, the iodo analog’s low yield (5%) highlights scalability issues with halogenated derivatives .

- Biological Activity : The diazepane ring’s presence aligns with CNS drug candidates (e.g., anxiolytics), while the propargyl group could enable click chemistry for bioconjugation in targeted therapies .

Q & A

Q. What are the recommended synthetic routes for 2-(1,4-diazepan-1-yl)-N-(prop-2-yn-1-yl)acetamide dihydrochloride, and how can reaction conditions be optimized?

Q. How should researchers characterize the purity and structural integrity of this compound?

Answer: Combine multiple analytical techniques:

- HPLC/UV-Vis: Use λmax ~255 nm (based on acetamide analogs) to assess purity .

- NMR spectroscopy: Confirm proton environments (e.g., propargyl CH₂ at δ 3.5–4.5 ppm, diazepane protons at δ 1.5–3.0 ppm) .

- Mass spectrometry: Validate molecular weight (e.g., [M+H⁺] for C₁₁H₁₈Cl₂N₃O₂: ~318.1 Da) .

Q. What are the solubility and stability profiles under laboratory storage conditions?

Answer:

- Solubility: Test in DMSO (≥50 mg/mL) or aqueous buffers (pH 4–7) using sonication .

- Stability: Store as a crystalline solid at -20°C; stability ≥5 years under inert atmospheres .

- Decomposition risks: Avoid prolonged exposure to light or moisture, which may hydrolyze the acetamide moiety .

Q. What safety protocols are critical for handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and eye protection. Use fume hoods for synthesis .

- First aid: For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

- Waste disposal: Neutralize with dilute NaOH before incineration .

Advanced Research Questions

Q. How can researchers design assays to evaluate the biological activity of this compound?

Answer: Focus on target-specific assays:

- Enzyme inhibition: Use fluorogenic substrates (e.g., acetylcholinesterase assays) with IC₅₀ calculations .

- Cellular uptake: Label the propargyl group with azide-fluorophore via click chemistry for imaging .

- Dose-response curves: Test concentrations from 1 nM–100 µM, with triplicates to ensure reproducibility .

Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for diazepane derivatives?

Answer:

- Comparative modeling: Use software (e.g., AutoDock) to compare binding poses of analogs with varying substituents .

- Meta-analysis: Aggregate data from PubChem/CAS entries to identify trends (e.g., electron-withdrawing groups enhancing receptor affinity) .

- Controlled variables: Standardize assay conditions (e.g., pH, temperature) to minimize experimental noise .

Q. How can environmental fate studies be integrated into the research workflow?

Answer: Follow protocols from long-term environmental impact projects (e.g., INCHEMBIOL):

- Biodegradation assays: Use OECD 301B guidelines to assess aerobic degradation in soil/water .

- Ecotoxicology: Test on model organisms (e.g., Daphnia magna) for LC₅₀ values .

- Analytical tracking: Employ LC-MS/MS to quantify residual compound levels in environmental samples .

Q. What methodologies address low yields or impurities in scaled-up synthesis?

Answer:

- Purification: Use column chromatography (silica gel, CH₂Cl₂:MeOH gradient) or recrystallization (ethanol/water) .

- Byproduct analysis: Characterize side products via GC-MS to adjust stoichiometry (e.g., excess propargyl bromide reduces diazepane dimerization) .

- Process optimization: Switch to flow chemistry for better heat/mass transfer in large batches .

Q. How do researchers validate target engagement in complex biological systems?

Answer:

- Pull-down assays: Functionalize the compound with biotin for streptavidin-based protein isolation .

- Thermal shift assays: Monitor protein melting temperature shifts upon ligand binding .

- In vivo imaging: Use PET tracers (e.g., ¹⁸F-labeled analogs) for real-time biodistribution studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.